molecular formula C15H15N3O4 B11580788 N'-[(2,3-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide

N'-[(2,3-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide

Cat. No.: B11580788
M. Wt: 301.30 g/mol
InChI Key: HYLYUCPTOWEMDB-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE typically involves the condensation reaction between 4-aminopyridine and 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, industrial production may involve the use of catalysts to accelerate the reaction and reduce the overall production time.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, thiols, and amines in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound, potentially forming carboxylic acids or ketones.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted derivatives where the amino group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic and electronic properties.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in probing the active sites of metalloenzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Schiff bases, in general, have shown promise in the development of antimicrobial, antiviral, and anticancer drugs. The specific interactions of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE with biological targets are of interest in drug discovery.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it a valuable building block for designing functional materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE involves its ability to form stable complexes with metal ions. These complexes can interact with biological macromolecules, such as proteins and nucleic acids, altering their structure and function. The compound may inhibit enzyme activity by binding to the active site or by chelating essential metal ions required for enzymatic reactions. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE
  • (Z)-3-AMINO-5-(PYRIDIN-2-YLMETHYLIDENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE is unique due to its specific structural features, such as the position of the amino group on the pyridine ring and the presence of the dimethoxybenzoate moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,3-dimethoxybenzoate

InChI

InChI=1S/C15H15N3O4/c1-20-12-5-3-4-11(13(12)21-2)15(19)22-18-14(16)10-6-8-17-9-7-10/h3-9H,1-2H3,(H2,16,18)

InChI Key

HYLYUCPTOWEMDB-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)C(=O)O/N=C(/C2=CC=NC=C2)\N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)ON=C(C2=CC=NC=C2)N

Origin of Product

United States

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